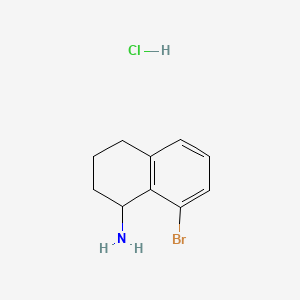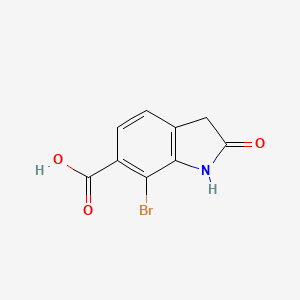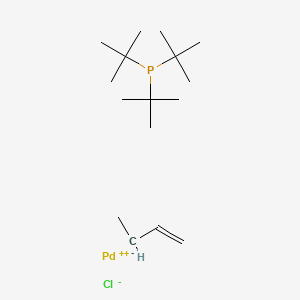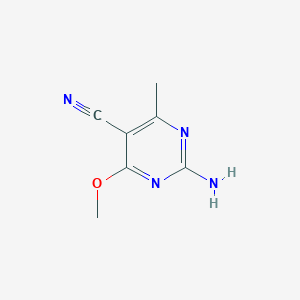
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to a tolyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one typically involves the reaction of a m-tolyl ethanone derivative with a hydroxypropylthio reagent. Common synthetic routes may include:
Thioetherification: Reacting m-tolyl ethanone with 3-mercaptopropanol under basic conditions to form the desired product.
Oxidation-Reduction: Using oxidizing agents to introduce the hydroxy group and reducing agents to stabilize the thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysis: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
作用機序
The mechanism of action for 2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one
- 2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one
Uniqueness
2-((3-Hydroxypropyl)thio)-1-(m-tolyl)ethan-1-one may exhibit unique properties due to the specific positioning of the hydroxypropylthio group and the m-tolyl moiety, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C12H16O2S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(3-hydroxypropylsulfanyl)-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2S/c1-10-4-2-5-11(8-10)12(14)9-15-7-3-6-13/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChIキー |
GTEOVTFSVBAXPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)CSCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)


![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)




![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)

